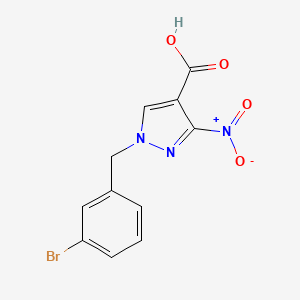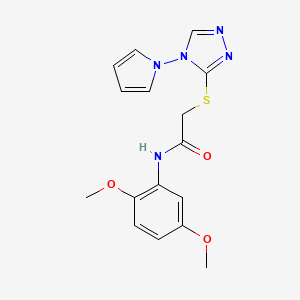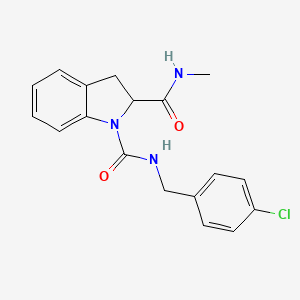
N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C31H33ClN6O4S2 and its molecular weight is 653.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A range of studies have focused on synthesizing and characterizing novel compounds with potential antimicrobial properties. For example, Desai et al. (2007) have reported on the synthesis of new quinazolines as potential antimicrobial agents, exploring their antibacterial and antifungal activities against various strains. Similarly, Hui et al. (2000) described the synthesis of heterocyclic systems containing bridged nitrogen atoms and their antibacterial evaluation. These studies represent the continuous effort in developing novel compounds for pharmaceutical applications, highlighting the importance of structural modification and characterization in enhancing biological activity (Desai, Shihora, & Moradia, 2007; Hui, Dong, Xu, Zhang, Wang, & Gong, 2000).
Antimicrobial Activities
Research on the antimicrobial activities of compounds similar to the one has shown promising results. For instance, compounds synthesized by Singh et al. (2010) were screened for their antibacterial activity against common pathogens, indicating the potential of such molecules in combating microbial infections. This aligns with the findings of Bektaş et al. (2007), who synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial effectiveness, further emphasizing the role of chemical synthesis in developing new antimicrobial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010; Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential Non-steroidal Applications
Kumar et al. (2014) explored the synthesis of new substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones as potential non-steroidal anti-inflammatory and analgesic agents, demonstrating the versatility of such compounds in pharmaceutical research. This study highlights the broad spectrum of biological activities that can be targeted through molecular modifications of quinazolin-based compounds (Kumar, Lal, & Rani, 2014).
Eigenschaften
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33ClN6O4S2/c1-3-36(4-2)44(41,42)26-16-14-23(15-17-26)30(40)33-20-28-34-35-31(38(28)25-12-7-11-24(32)19-25)43-21-29(39)37-18-8-10-22-9-5-6-13-27(22)37/h5-7,9,11-17,19H,3-4,8,10,18,20-21H2,1-2H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBNJTPBDXQIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33ClN6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B2794736.png)
![2-chloro-5-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)pyrazine](/img/structure/B2794737.png)
![4-{[5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrol-3-yl]sulfonyl}morpholine](/img/structure/B2794738.png)


![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2794744.png)
![N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2794746.png)

![1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol](/img/structure/B2794749.png)
![N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2794750.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)
![5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B2794753.png)


